6-Bromoquinolin-8-amine
Overview
Description
6-Bromoquinolin-8-amine is a chemical compound with the molecular formula C9H7BrN2 and a molecular weight of 223.07 . It has a wide range of biological and pharmacological activities .
Synthesis Analysis
The synthesis of 6-Bromoquinolin-8-amine involves the reaction of 6-bromo-8-nitro-quinoline with iron metal in a solution of EtOH/HOAc/H2O . There are also various synthesis protocols reported in the literature for the construction of this compound .Molecular Structure Analysis
The molecular structure of 6-Bromoquinolin-8-amine contains a total of 20 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary aromatic amine, and 1 Pyridine .Chemical Reactions Analysis
6-Bromoquinolin-8-amine shows both electrophilic and nucleophilic substitution reactions . It has been used in intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .Scientific Research Applications
6-Bromoquinolin-8-amine is a derivative of quinoline , which is a heterocyclic aromatic compound with a potential for industrial and medicinal applications . Quinoline and its derivatives have received considerable attention due to their broad spectrum of bioactivity .
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Medicinal Chemistry
- Quinoline is a core template in drug design . It’s an essential segment of both natural and synthetic compounds .
- Various selected quinolines and derivatives have potential biological and pharmaceutical activities .
- The methods of application or experimental procedures in this field typically involve chemical synthesis and biological testing .
- The outcomes of these applications are usually new drug candidates with potential therapeutic effects .
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Synthetic Organic Chemistry
- Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry .
- It plays a major role in the synthesis of complex organic compounds .
- The methods of application or experimental procedures in this field typically involve various synthesis protocols .
- The outcomes of these applications are usually new synthetic methods and novel organic compounds .
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Pharmaceutical Industry
- Quinoline derivatives are used in the pharmaceutical industry due to their potential biological and pharmaceutical activities .
- They are used in the synthesis of various drugs .
- The methods of application or experimental procedures in this field typically involve chemical synthesis and biological testing .
- The outcomes of these applications are usually new drug candidates with potential therapeutic effects .
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Organic Synthesis
- Quinoline derivatives like “6-Bromoquinolin-8-amine” are valuable scaffolds in organic synthesis .
- They are used in intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .
- The outcomes of these applications are usually new synthetic methods and novel organic compounds .
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Chemical Industry
- Quinoline derivatives are used in the chemical industry as intermediates for the synthesis of other compounds .
- The methods of application or experimental procedures in this field typically involve various synthesis protocols .
- The outcomes of these applications are usually new synthetic methods and novel organic compounds .
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Research and Development
- Quinoline derivatives like “6-Bromoquinolin-8-amine” are used in research and development for the discovery of new compounds and reactions .
- The methods of application or experimental procedures in this field typically involve various synthesis protocols and testing .
- The outcomes of these applications are usually new synthetic methods, novel organic compounds, and potential drug candidates .
Safety And Hazards
Future Directions
Quinolin-8-amines, which are isomerically related to 6-Bromoquinolin-8-amine, are valuable scaffolds in organic synthesis . They have been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . This suggests potential future directions for the use of 6-Bromoquinolin-8-amine in similar applications.
properties
IUPAC Name |
6-bromoquinolin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCPXRHDOOYWNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5069176 | |
Record name | 8-Quinolinamine, 6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5069176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoquinolin-8-amine | |
CAS RN |
57339-57-8 | |
Record name | 6-Bromo-8-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57339-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Quinolinamine, 6-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057339578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Quinolinamine, 6-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 8-Quinolinamine, 6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5069176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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